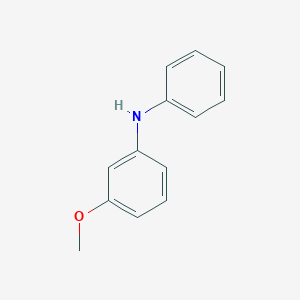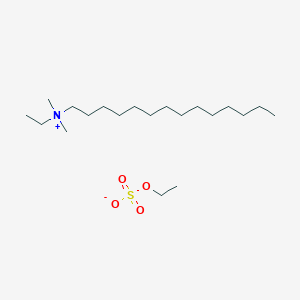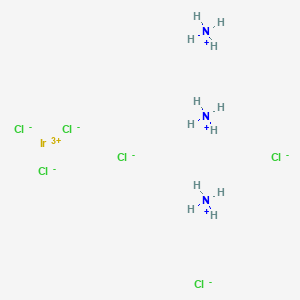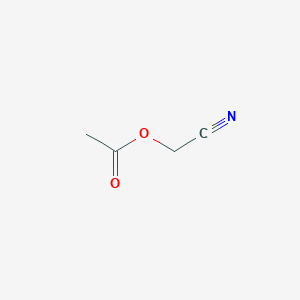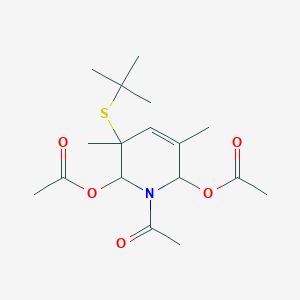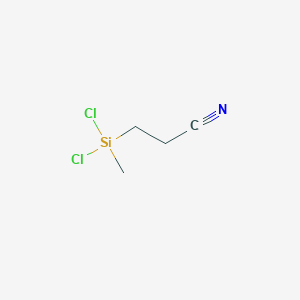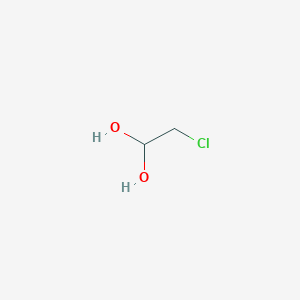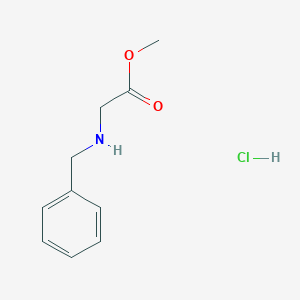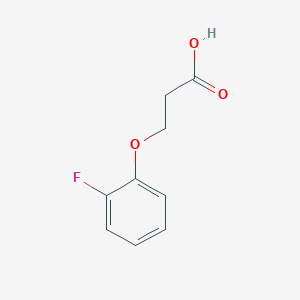
3-(2-fluorophenoxy)propanoic Acid
Descripción general
Descripción
3-(2-fluorophenoxy)propanoic acid is a chemical compound that is part of a broader class of organic compounds containing a phenoxy group attached to a propanoic acid moiety. The presence of the fluorine atom on the aromatic ring can significantly affect the chemical and physical properties of the compound, as well as its reactivity.
Synthesis Analysis
The synthesis of compounds related to 3-(2-fluorophenoxy)propanoic acid can involve various chemical reactions. For instance, the synthesis of organotin esters of a structurally similar compound, (E)-3-(3-fluorophenyl)-2-(4-chlorophenyl)-2-propenoic acid, has been achieved and characterized by spectroscopic methods . Although not the exact compound , this study provides insight into the types of reactions and characterizations that might be involved in synthesizing 3-(2-fluorophenoxy)propanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-fluorophenoxy)propanoic acid has been studied using various spectroscopic techniques. For example, the crystal structure of a tin complex derived from a related fluorophenyl propenoic acid was determined by X-ray single crystal analysis, showing a tetrahedral geometry around the tin atom . This suggests that detailed molecular structure analysis of 3-(2-fluorophenoxy)propanoic acid could be performed using similar methods.
Chemical Reactions Analysis
The reactivity of the fluorophenol moiety, which is part of the 3-(2-fluorophenoxy)propanoic acid structure, has been studied in the context of enzymatic hydroxylation. The regioselectivity and rate of ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase are pH-dependent, which could have implications for the reactivity of 3-(2-fluorophenoxy)propanoic acid under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-fluorophenoxy)propanoic acid can be inferred from studies on related compounds. For instance, the vibrational spectra of 2-(4-fluorobenzylideneamino) propanoic acid were studied using density functional theory, which could provide a basis for understanding the vibrational properties of 3-(2-fluorophenoxy)propanoic acid . Additionally, the inhibition of acetylcholinesterase by 1-halo-3-phenoxy-2-propanones indicates that the phenoxy and halo groups can significantly impact the biological activity of these compounds .
Aplicaciones Científicas De Investigación
Phloretic Acid in Polybenzoxazine Synthesis : Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a compound similar in structure to 3-(2-fluorophenoxy)propanoic Acid, has been explored as a renewable building block for enhancing the reactivity of molecules in the formation of benzoxazine rings. This approach offers sustainable alternatives to traditional methods, paving the way for a wide range of applications in materials science (Acerina Trejo-Machin et al., 2017).
Synthesis Methodology : A study by Wu Li-huan (2006) describes the synthesis of p-fluorophenoxy propionic acid, structurally related to 3-(2-fluorophenoxy)propanoic Acid, using phase transfer catalysis. This methodology could be relevant for the synthesis of 3-(2-fluorophenoxy)propanoic Acid itself (Wu Li-huan, 2006).
Photodegradation Studies : The photodegradation of cyhalofop, which includes a molecule similar to 3-(2-fluorophenoxy)propanoic Acid, was studied in water at different irradiation wavelengths. The study provides insights into the environmental stability and degradation pathways of related compounds (M. V. Pinna & A. Pusino, 2011).
Soil Colloid Interaction : Research on the stability and interaction of cyhalofop-butyl with soil colloids, which includes a similar structure to 3-(2-fluorophenoxy)propanoic Acid, provides insight into the environmental behavior of these compounds (M. V. Pinna et al., 2008).
Anti-inflammatory Properties : A study on phenolic compounds isolated from Eucommia ulmoides Oliv. leaves, including compounds structurally related to 3-(2-fluorophenoxy)propanoic Acid, indicated potential anti-inflammatory activities. This suggests possible pharmaceutical applications (Xiaolei Ren et al., 2021).
Fluorine Substituted Organotin(IV) Carboxylates : A study on the synthesis and biochemical activity of fluorine substituted organotin(IV) carboxylates, where 3-(2-fluorophenoxy)propanoic Acid could be a precursor, showed potential anti-HCV activity, indicating pharmaceutical applications (F. Shah et al., 2016).
Biochemical Studies with Fluorophores : The biosynthetic incorporation of fluorophores, similar in structure to 3-(2-fluorophenoxy)propanoic Acid, into proteins at defined sites provides tools for studying protein structure and interactions (D. Summerer et al., 2006).
Safety Evaluation in Food Contact Materials : The risk assessment of a related compound, 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], in food contact materials, indicates the importance of understanding the toxicity and safety profiles of similar compounds (A. Andon et al., 2011).
Analytical Methods in Pharmaceutical Quality Control : The use of analytical methods for controlling the quality of active pharmaceutical ingredients related to 3-(2-fluorophenoxy)propanoic Acid highlights the importance of precise quality control in pharmaceutical applications (V. O. Zubkov et al., 2016).
Photolysis in Aqueous Systems : Studies on the photodegradation of cyhalofop, which contains a similar molecular structure, provide insights into the stability and environmental fate of related compounds (M. V. Pinna & A. Pusino, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-fluorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFQCXHHEIUZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364256 | |
| Record name | 3-(2-fluorophenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenoxy)propanoic Acid | |
CAS RN |
2967-72-8 | |
| Record name | 3-(2-fluorophenoxy)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-fluorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 3-(2-fluorophenoxy)propanoic acid and how does it influence its crystal formation?
A1: 3-(2-Fluorophenoxy)propanoic acid consists of a benzene ring with a fluorine atom attached at the second position. This ring is connected to a propanoic acid moiety via an oxygen atom. [] The molecule forms a specific conformation where the dihedral angle between the carboxyl group (part of the propanoic acid) and the benzene ring is 79.4 degrees. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



